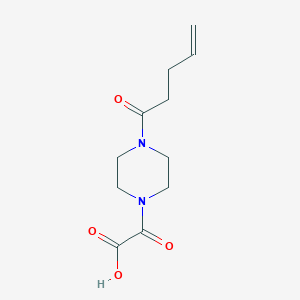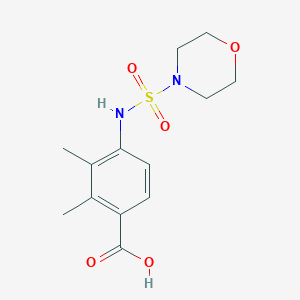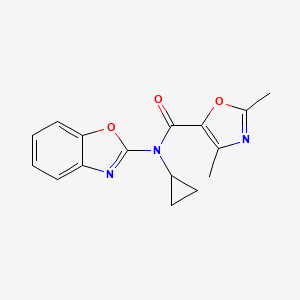
6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one, also known as DFOM, is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has been studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine and other neurotransmitters. This inhibition has been linked to an increase in dopamine levels in the brain, which could have implications for the treatment of Parkinson's disease and other neurological disorders.
In cancer research, this compound has been studied for its potential as a therapeutic agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through its ability to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression and have been implicated in cancer development.
Wirkmechanismus
6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one is thought to exert its effects through inhibition of MAO-B and HDACs, as well as through other mechanisms that are not yet fully understood. MAO-B inhibition leads to an increase in dopamine levels in the brain, which could have implications for the treatment of Parkinson's disease and other neurological disorders. HDAC inhibition has been linked to the induction of apoptosis in cancer cells and the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of MAO-B and HDACs, as well as the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which could have implications for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, it also has several limitations, including its high cost and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several potential future directions for research on 6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of this compound's potential as a therapeutic agent for various diseases, including Parkinson's disease and cancer. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify any potential side effects or limitations of its use.
Synthesemethoden
6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one can be synthesized using a multi-step process that involves the reaction of 2,3-difluorobenzoic acid with oxepane-4-carbonyl chloride, followed by the reaction of the resulting intermediate with 2-amino-3,4-difluorobenzoic acid. The final product is obtained through cyclization of the intermediate with acetic anhydride and sodium acetate.
Eigenschaften
IUPAC Name |
6,7-difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O3/c16-10-6-12-13(7-11(10)17)19(8-14(20)18-12)15(21)9-2-1-4-22-5-3-9/h6-7,9H,1-5,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHIPOYDRDIEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)C(=O)N2CC(=O)NC3=CC(=C(C=C32)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethylamino]-N-methylpyridine-2-carboxamide](/img/structure/B7438087.png)
![3-bromo-N-[[(1R,2S)-2-hydroxycyclopentyl]methyl]-5-methoxybenzamide](/img/structure/B7438090.png)
![2-cyclobutyl-N-[5-(oxolan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7438101.png)
![N-[2-(2-oxo-3H-benzimidazol-1-yl)ethyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B7438111.png)
![[4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone](/img/structure/B7438125.png)

![3-[(2-Cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7438134.png)
![(3S,5R)-3-hydroxy-5-methyl-N-[1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B7438141.png)

![N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide](/img/structure/B7438171.png)
![4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid](/img/structure/B7438177.png)

![1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7438189.png)